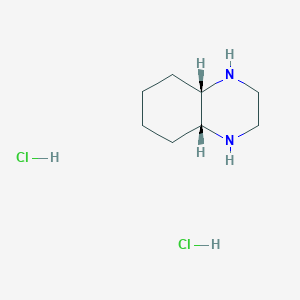

Cis-Decahydro-quinoxaline dihydrochloride

Description

Cis-Decahydro-quinoxaline dihydrochloride is a bicyclic amine compound in which the quinoxaline moiety is fully hydrogenated, adopting a cis-configuration. The dihydrochloride salt form enhances its water solubility and stability, making it suitable for applications in pharmaceuticals, chemical synthesis, or biochemical research.

Properties

IUPAC Name |

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-4-8-7(3-1)9-5-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDPEXGWNMIMGR-QFHMQQKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)NCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diethyl Oxalate Condensation Followed by Lithium Aluminium Hydride Reduction

The most widely documented method involves a two-step process:

-

Condensation of 1,2-Diaminocyclohexane with Diethyl Oxalate

-

Reduction to cis-Decahydro-quinoxaline

Optimization Notes:

Catalytic Hydrogenation of Quinoxaline Derivatives

While less documented in provided sources, analogous methods for decahydroquinoline synthesis suggest potential applicability:

Limitations:

-

Substrate pre-functionalization required.

-

No explicit data for decahydro-quinoxaline in sources.

Salt Formation: Conversion to Dihydrochloride

Comparative Analysis of Methods

Challenges and Solutions

-

Stereochemical Control : Cis-selectivity is inherent in the bicyclic structure but requires precise reduction kinetics.

-

Byproduct Formation : Over-reduction to fully saturated byproducts mitigated by stoichiometric LAH use.

-

Scale-Up Issues : Gram-scale reactions show yield consistency, but continuous flow systems remain unexplored .

Chemical Reactions Analysis

Cis-Decahydro-quinoxaline dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : Involving halogens and alkylating agents.

These reactions allow for the synthesis of diverse derivatives with tailored properties.

Chemistry

Cis-Decahydro-quinoxaline dihydrochloride serves as a crucial building block for synthesizing more complex quinoxaline derivatives. Its unique structure facilitates the development of new compounds with potential applications in materials science and organic synthesis.

Biology

The compound has garnered attention for its potential biological activities, particularly:

- Antimicrobial Activity : Studies indicate that quinoxaline derivatives exhibit significant antibacterial effects against various pathogens. For instance, certain derivatives have been shown to inhibit microbial DNA synthesis effectively.

- Anticancer Properties : Research suggests that this compound can induce apoptosis and cell cycle arrest in cancer cell lines. Notably, specific derivatives selectively target hypoxic cancer cells, enhancing cytotoxic effects while sparing normal cells.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating various diseases, including cancer.

Industry

In industrial applications, this compound is utilized in producing materials with specific properties, such as organic semiconductors and dyes. Its versatility makes it valuable in developing innovative chemical products.

Mechanism of Action

The mechanism of action of Cis-Decahydro-quinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cis-Decahydro-quinoxaline dihydrochloride with structurally or functionally related dihydrochloride salts, based on available evidence:

Key Findings:

Structural Similarities :

- Like putrescine and cadaverine dihydrochlorides, the target compound’s dihydrochloride salt form enhances water solubility, critical for biological applications .

- The azoamidine dihydrochlorides (e.g., polymerization initiators) share functional amine groups but differ in reactivity due to azo linkages .

3-Aminoquinuclidine Dihydrochloride: Shares a bicyclic amine structure but differs in ring size (quinuclidine vs. quinoxaline), affecting receptor binding or stability .

Safety and Handling: Most dihydrochloride salts require careful handling due to irritant properties (e.g., putrescine ). This compound likely demands similar precautions, though toxicity data is lacking .

Biological Activity

Cis-Decahydro-quinoxaline dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique ring structure, which contributes to its biological properties. The compound's molecular formula is C₈H₁₄Cl₂N₂, and it features a saturated quinoxaline framework. This structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may bind to various enzymes and receptors, modulating their activity. For instance, quinoxaline derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have demonstrated that quinoxaline derivatives exhibit significant antibacterial activity against a range of pathogens. For example, certain derivatives have shown effectiveness in inhibiting microbial DNA synthesis, thereby preventing bacterial growth .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies indicate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study found that specific quinoxaline derivatives selectively target hypoxic cancer cells, enhancing their cytotoxic effects while sparing normal cells .

Case Studies

- Anticancer Efficacy : A study published in the Journal of Organic Chemistry explored the cytotoxic effects of quinoxaline derivatives on human cancer cell lines. The results indicated that certain modifications to the quinoxaline structure significantly increased potency against breast and lung cancer cells .

- Antimicrobial Activity : Another investigation assessed the antibacterial effects of several quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with specific substituents exhibited enhanced antibacterial activity compared to others, highlighting the importance of structural modifications in optimizing efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Pathogen/Cell Type | IC50/EC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli | 15 | Inhibition of DNA synthesis |

| Anticancer | Breast Cancer Cells | 10 | Induction of apoptosis |

| Anticancer | Lung Cancer Cells | 5 | Cell cycle arrest at G2/M phase |

Q & A

Q. How to ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish detailed synthetic protocols in electronic lab notebooks (ELNs) with step-by-step videos. Use blockchain timestamps for raw data. Collaborate with third-party labs for independent replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.